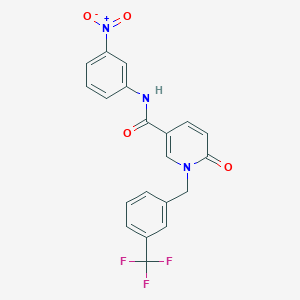

N-(3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Description

N-(3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a meta-nitrophenyl substituent and a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (-CF₃) group on the benzyl moiety contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-4-1-3-13(9-15)11-25-12-14(7-8-18(25)27)19(28)24-16-5-2-6-17(10-16)26(29)30/h1-10,12H,11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZYMXIZDUWQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimycobacterial Activity : Preliminary studies indicate that derivatives of dihydropyridines, including this compound, may possess significant antimycobacterial properties. The presence of the nitrophenyl and trifluoromethyl groups enhances its activity against Mycobacterium tuberculosis, suggesting potential as an antitubercular agent .

- Anticancer Properties : Research has shown that compounds with similar structural frameworks can inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets involved in cancer progression .

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its interaction with specific molecular targets could lead to the development of novel anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of N-(3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions:

- Suzuki-Miyaura Coupling : This method is frequently employed to create carbon-carbon bonds essential for building the dihydropyridine core. It allows for the introduction of various functional groups that enhance biological activity.

- Optimization for Industrial Production : Large-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to improve yield and purity. These methods are crucial for developing compounds with consistent quality for pharmaceutical applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound:

| Functional Group | Effect on Activity |

|---|---|

| Nitro group | Enhances antimycobacterial activity |

| Trifluoromethyl group | Increases lipophilicity and cell penetration |

| Carboxamide group | Modulates interaction with molecular targets |

Studies have indicated that modifications to these functional groups can significantly alter the compound's efficacy against various biological targets, thus guiding future synthetic efforts toward more potent derivatives .

Case Studies and Research Findings

Several studies have documented the promising activities of compounds related to this compound:

- A study published in International Journal of Medicinal Chemistry highlighted the synthesis and evaluation of 1,4-dihydropyridine derivatives against Mycobacterium tuberculosis, demonstrating that specific substitutions could enhance activity compared to traditional treatments like rifampicin .

- Another investigation focused on the anticancer potential of similar dihydropyridine compounds, revealing mechanisms through which they induce apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- Substituent : 4-Carbamoyl (-CONH₂)

- Key Differences : The carbamoyl group is polar, enabling hydrogen bonding, which enhances aqueous solubility compared to the nitro group.

- Molecular Formula : C₂₁H₁₆F₃N₃O₃

- Molecular Weight : 415.371 g/mol

- Implications : Increased polarity may reduce membrane permeability but improve target binding in hydrophilic environments.

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Substituent: 4-Nitro (-NO₂)

- Molecular Formula : Likely C₂₀H₁₃F₃N₃O₄ (inferred)

- Implications : Para substitution may influence steric interactions or dipole moments in biological targets.

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

- Substituent : 4-Methyl (-CH₃)

- Key Differences : The methyl group is electron-donating and lipophilic, increasing hydrophobicity and possibly improving blood-brain barrier penetration.

- Molecular Formula : C₂₁H₁₇F₃N₂O₂

- Molecular Weight : 386.367 g/mol

- Implications : Reduced polarity compared to nitro derivatives may enhance bioavailability but decrease solubility.

N-(4-chlorophenyl)-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- Substituent : 4-Chloro (-Cl)

- Key Differences : Chlorine is moderately electron-withdrawing and lipophilic, offering a balance between solubility and membrane permeability.

- Molecular Formula : Likely C₂₀H₁₃ClF₃N₂O₃ (inferred)

- Molecular Weight : ~414.79 g/mol (calculated)

- Implications : Chloro substitution may reduce metabolic degradation compared to nitro groups.

Variations in the Pyridine Core and Benzyl Group

5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- Molecular Formula : C₂₀H₁₄ClF₃N₂O₂

- Molecular Weight : 414.79 g/mol (calculated)

- Implications : Pyridine substitution may sterically hinder binding to flat aromatic pockets in enzymes or receptors.

Trifluoromethyl Position on the Benzyl Group

Compounds with trifluoromethyl at the 4-position (e.g., ) exhibit distinct spatial arrangements compared to the target compound’s 3-position substitution. The para-CF₃ group may project the benzyl moiety away from the pyridine core, altering interactions with hydrophobic binding sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis can be optimized using multi-step protocols involving condensation and cyclization reactions. For example, analogous pyridine derivatives are synthesized via refluxing precursors (e.g., aldehydes, ketones) in polar solvents like acetic acid or n-butanol, monitored by TLC for reaction completion . Yield optimization may require adjusting stoichiometry, temperature (typically 80–110°C), and catalyst selection (e.g., ammonium acetate). Purification via ethanol recrystallization is common .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : For analyzing aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in NMR) .

- Mass spectrometry (MS) : To confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR spectroscopy : Key functional groups like carbonyl (1650–1750 cm) and nitro (1520–1350 cm) .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

- Methodological Answer :

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., prostate carcinoma) to assess cytotoxicity .

- Enzyme inhibition studies : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates .

Advanced Research Questions

Q. How can contradictory data on biological efficacy be resolved?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line heterogeneity, serum concentrations). Validate findings using:

- Orthogonal assays : Combine apoptosis assays (Annexin V/PI staining) with transcriptomic analysis (RNA-seq) .

- Pharmacokinetic studies : Assess compound stability in cell media (via HPLC) to rule out degradation .

- Dose-response curves : Ensure EC values are consistent across replicates .

Q. What strategies enhance the compound’s selectivity for therapeutic targets?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace nitro groups with halogens) to improve binding affinity .

- Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., androgen receptor) .

- Metabolic profiling : Identify metabolites via LC-MS to mitigate off-target effects .

Q. How can researchers design derivatives to improve metabolic stability?

- Methodological Answer :

- Functional group replacement : Substitute labile groups (e.g., ester to amide) to reduce hepatic clearance .

- Isotope labeling : Use -labeled analogs to track metabolic pathways in microsomal assays .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl) for delayed release .

Q. What analytical methods ensure batch-to-batch consistency in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.